Cas no 1465143-79-6 (Hydrazine, (4-ethylcycloheptyl)-)

ヒドラジン、(4-エチルシクロヘプチル)-は、特異な構造を持つ有機ヒドラジン誘導体です。7員環構造にエチル基が導入された特徴的な骨格を有し、高い反応性と選択性を示します。本化合物は、医薬品中間体や特殊化学品合成において有用なビルディングブロックとして機能し、複雑な分子骨格の構築に寄与します。特に環状ケトンとの反応において優れた位置選択性を発揮し、立体障害を受ける部位での求核置換反応にも適用可能です。安定性に配慮した取り扱いが求められますが、適切な条件下で効率的な反応経路を提供します。

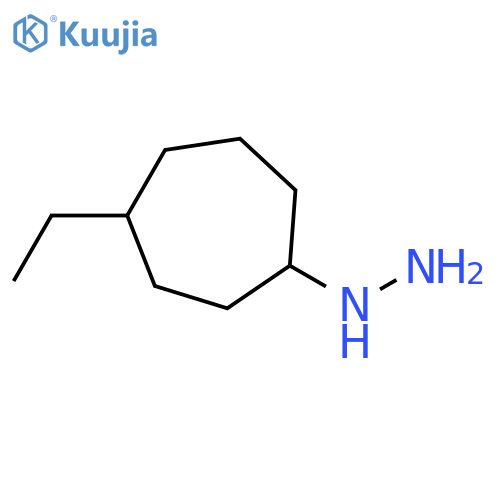

1465143-79-6 structure

商品名:Hydrazine, (4-ethylcycloheptyl)-

CAS番号:1465143-79-6

MF:C9H20N2

メガワット:156.268502235413

CID:5170555

Hydrazine, (4-ethylcycloheptyl)- 化学的及び物理的性質

名前と識別子

-

- Hydrazine, (4-ethylcycloheptyl)-

- (4-Ethylcycloheptyl)hydrazine

-

- インチ: 1S/C9H20N2/c1-2-8-4-3-5-9(11-10)7-6-8/h8-9,11H,2-7,10H2,1H3

- InChIKey: MKMNKDCZOIGXPS-UHFFFAOYSA-N

- ほほえんだ: N(C1CCCC(CC)CC1)N

Hydrazine, (4-ethylcycloheptyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-277336-1.0g |

(4-ethylcycloheptyl)hydrazine |

1465143-79-6 | 95.0% | 1.0g |

$770.0 | 2025-03-19 | |

| Enamine | EN300-277336-10.0g |

(4-ethylcycloheptyl)hydrazine |

1465143-79-6 | 95.0% | 10.0g |

$3315.0 | 2025-03-19 | |

| Enamine | EN300-277336-0.25g |

(4-ethylcycloheptyl)hydrazine |

1465143-79-6 | 95.0% | 0.25g |

$708.0 | 2025-03-19 | |

| Enamine | EN300-277336-5.0g |

(4-ethylcycloheptyl)hydrazine |

1465143-79-6 | 95.0% | 5.0g |

$2235.0 | 2025-03-19 | |

| Enamine | EN300-277336-0.5g |

(4-ethylcycloheptyl)hydrazine |

1465143-79-6 | 95.0% | 0.5g |

$739.0 | 2025-03-19 | |

| Enamine | EN300-277336-0.1g |

(4-ethylcycloheptyl)hydrazine |

1465143-79-6 | 95.0% | 0.1g |

$678.0 | 2025-03-19 | |

| Enamine | EN300-277336-0.05g |

(4-ethylcycloheptyl)hydrazine |

1465143-79-6 | 95.0% | 0.05g |

$647.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357604-5mg |

(4-Ethylcycloheptyl)hydrazine |

1465143-79-6 | 95% | 5mg |

¥13944 | 2023-04-15 | |

| Enamine | EN300-277336-2.5g |

(4-ethylcycloheptyl)hydrazine |

1465143-79-6 | 95.0% | 2.5g |

$1509.0 | 2025-03-19 |

Hydrazine, (4-ethylcycloheptyl)- 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1465143-79-6 (Hydrazine, (4-ethylcycloheptyl)-) 関連製品

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量